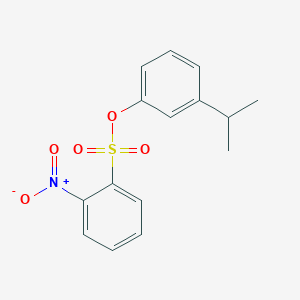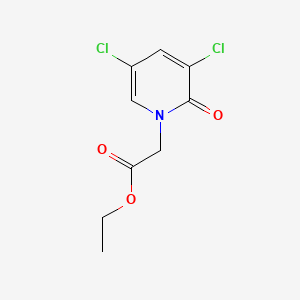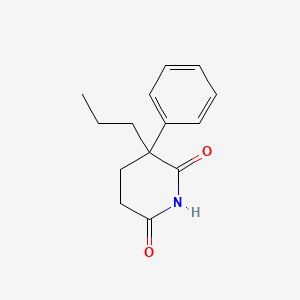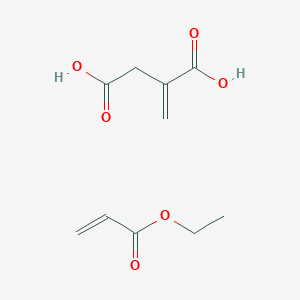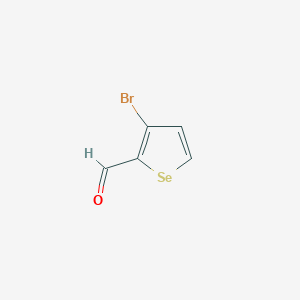
2,3-Difluoro-2,3-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-2,3-dimethylbutane is an organic compound with the molecular formula C6H12F2. It is a fluorinated derivative of 2,3-dimethylbutane, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 3 positions. This compound is part of the alkane family and is known for its unique chemical properties due to the presence of fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-2,3-dimethylbutane typically involves the fluorination of 2,3-dimethylbutane. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. The reaction is usually carried out in a fluorine-resistant reactor at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques such as electrochemical fluorination (ECF). In ECF, the compound is subjected to an electric current in the presence of a fluorine-containing electrolyte, leading to the selective fluorination of the desired positions on the molecule. This method offers better control over the reaction and higher yields compared to direct fluorination.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-2,3-dimethylbutane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the removal of fluorine atoms, converting it back to 2,3-dimethylbutane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted alkanes depending on the nucleophile used.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: The major product is 2,3-dimethylbutane.
Applications De Recherche Scientifique
2,3-Difluoro-2,3-dimethylbutane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of alkanes. It is also used in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is used in studies related to the interaction of fluorinated compounds with biological systems, including enzyme inhibition and protein binding.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties, such as increased metabolic stability and lipophilicity.
Industry: It is used in the development of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-2,3-dimethylbutane involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, making it more resistant to metabolic degradation. This can enhance its binding affinity to specific enzymes or receptors, leading to potential biological effects. The exact mechanism of action depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylbutane: The non-fluorinated parent compound.
2-Fluoro-2,3-dimethylbutane: A mono-fluorinated derivative.
2,3-Difluoro-2,3-dimethylpentane: A similar compound with an additional carbon atom.
Uniqueness
2,3-Difluoro-2,3-dimethylbutane is unique due to the presence of two fluorine atoms at specific positions, which imparts distinct chemical and physical properties. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
17603-29-1 |
|---|---|
Formule moléculaire |
C6H12F2 |
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
2,3-difluoro-2,3-dimethylbutane |
InChI |
InChI=1S/C6H12F2/c1-5(2,7)6(3,4)8/h1-4H3 |
Clé InChI |
ANNYAEPJMBHHJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C)(C)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


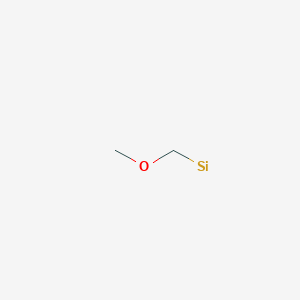
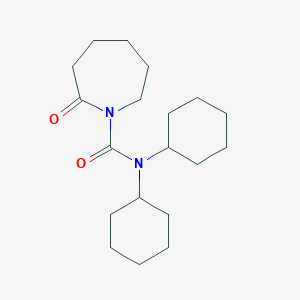

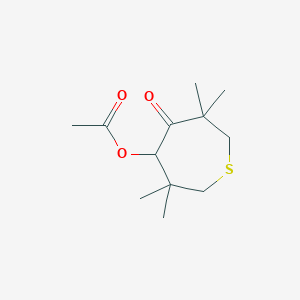


![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)
